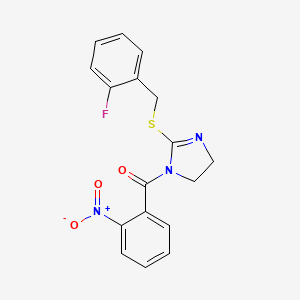

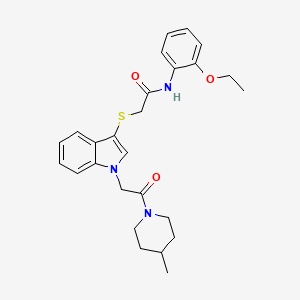

N-(2-(dimethylamino)ethyl)-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(dimethylamino)ethyl)-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical entity that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characteristics of structurally related heterocyclic compounds, which can be useful in understanding the context in which such a compound might be synthesized and studied.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of carboxamide groups and the use of amino and thiol functionalities as seen in the papers provided. For instance, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides involves hydrolytic cleavage or condensation reactions with alkylhydrazines in formic acid . Another synthetic approach towards pyrazole-4-carboxamides is reported using N-(3-(dimethylamino)-2-formylacryloyl)formamide, which is an intermediate obtained by Vilsmeier–Haack formylation of acetonitrile . These methods highlight the versatility of carboxamide formation in heterocyclic chemistry and suggest potential pathways that might be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed by complex spectral studies, as mentioned in the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides . These compounds, which share a thiadiazole moiety with the compound of interest, were confirmed by spectral methods, indicating the importance of such techniques in elucidating the structure of complex heterocycles.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and dehydrosulfurization steps. For example, the formation of triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino derivatives involves dehydrosulfurization under the influence of excess HgO in boiling glacial acetic acid . These reactions are crucial for constructing the heterocyclic core and could be relevant to the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do provide examples of related compounds whose properties can be inferred. The solubility, melting points, and stability of these compounds are typically characterized during the synthesis and purification processes. The yields of the reactions, ranging from 42-62% for the cyclization products mentioned , also give an indication of the efficiency of the synthetic methods used.

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with a range of primary amines, has been reported. These derivatives, including those with structures related to the compound , have demonstrated potent cytotoxic properties against various cancer cell lines. Notably, some compounds exhibited IC50 values less than 10 nM, indicating significant potential for anticancer applications. In vivo tests against colon tumors in mice have also shown curative effects at low doses for certain derivatives (Deady et al., 2003).

Antitumor and Antioxidant Activities

Research on the synthesis of novel heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, has been conducted with the aim of exploring their antitumor agents. These studies have led to the discovery of compounds with significant effects against various cancer cell lines, including mouse tumor model cancer cell lines and human cancer cell lines of colon and breast cancer. Docking studies have further supported the potential of these compounds as antitumor agents (Nassar et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-methyl-N-(oxan-4-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-10-12(20-15-14-10)13(18)17(7-6-16(2)3)11-4-8-19-9-5-11/h11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBPJLVYSFPYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CCN(C)C)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)